molecular formula C16H15ClN2O B15082183 9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol

9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol

Cat. No.: B15082183
M. Wt: 286.75 g/mol
InChI Key: IBYCREMIHFSWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol (molecular formula: C₁₆H₁₅ClN₂O; average mass: 286.759 g/mol) is a chiral imidazo-isoindole derivative characterized by a tetrahydro-isoindole core fused with an imidazole ring and a 4-chlorophenyl substituent at the 9b position . This compound lacks defined stereocenters, as confirmed by its planar structure and isotopic labeling studies . It has been explored as a key intermediate in synthesizing pharmacologically active compounds, including mazindol (an anorectic agent) and antiviral agents targeting respiratory syncytial virus (RSV) .

Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

9b-(4-chlorophenyl)-1,2,3,5-tetrahydroimidazo[2,1-a]isoindol-5-ol

InChI

InChI=1S/C16H15ClN2O/c17-12-7-5-11(6-8-12)16-14-4-2-1-3-13(14)15(20)19(16)10-9-18-16/h1-8,15,18,20H,9-10H2

InChI Key

IBYCREMIHFSWLD-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(C3=CC=CC=C3C2(N1)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol typically involves the reaction of 2-phenyl-2-(2-phthalimidoethyl)indan-1,3-dione with hydrazine. This reaction proceeds through the formation of a carbinolamine intermediate, which undergoes ring expansion followed by transannular cyclization to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Core Synthetic Reactions

The compound is typically synthesized via cyclization reactions. A key route involves:

  • Condensation of o-(4-chlorobenzoyl)benzoic acid with ethylenediamine derivatives under reflux conditions .

  • Subsequent reduction of intermediates (e.g., isoindol-5-one derivatives) using lithium aluminum hydride (LiAlH₄) to yield the hydroxyl-containing product .

Table 1: Key Synthetic Steps

Reaction TypeReagents/ConditionsProductYield/Notes
Cyclizationo-(4-chlorobenzoyl)benzoic acid + ethylenediamine, reflux9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one Intermediate
ReductionLiAlH₄ in anhydrous ether, reflux9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol Isolation via solvent removal

Oxidation

The hydroxyl group at position 5 can be oxidized to a ketone under controlled conditions:

  • Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

  • Product: Regenerates the isoindol-5-one derivative, reversing the synthetic reduction step .

Substitution Reactions

  • N-Alkylation : Reacting with alkyl halides or epoxides modifies the imidazole nitrogen. For example, treatment with ethyl bromide forms N-ethyl derivatives .

  • Chlorophenyl Modification : Electrophilic aromatic substitution (e.g., nitration, sulfonation) on the 4-chlorophenyl ring is feasible but requires optimization to avoid core degradation .

Table 2: Functional Group Reactivity

ReactionReagentsProductNotes
OxidationKMnO₄/CrO₃, H⁺9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one Reversible step
N-AlkylationEthyl bromide, baseN-Ethyl derivative Improved lipophilicity

Ring-Opening and Rearrangements

Under strong reducing conditions (e.g., excess LiAlH₄), the imidazoisoindole ring undergoes expansion:

  • Product: 1-(4-Chlorophenyl)-1,2,3,4,5,6-hexahydro-2,5-benzodiazocine, isolated as a dihydrochloride salt .

  • Resolution : Chiral separation via fractional crystallization of diastereomeric salts (e.g., d-10-camphorsulfonic acid) yields enantiopure forms .

Stability and Reaction Constraints

  • Acid Sensitivity : The hydroxyl group and imidazole ring are prone to decomposition under strongly acidic conditions .

  • Thermal Stability : Decomposes above 300°C, limiting high-temperature applications .

Scientific Research Applications

9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, similar compounds have been shown to inhibit the fusion glycoprotein of respiratory syncytial virus, suggesting a potential antiviral mechanism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[2,1-a]isoindole scaffold exhibits structural versatility, with modifications at the 1-, 5-, and 9b-positions significantly altering biological activity. Below is a comparative analysis of 9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol and its analogs:

Mazindol (5-(4-Chlorophenyl)-2,3-dihydro-5H-imidazo[2,1-a]isoindol-5-ol)

  • Structure : Shares the 4-chlorophenyl and imidazo-isoindole core but lacks the tetrahydro modification at the 2,3-positions .
  • Pharmacology: Acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) with anorectic properties . Demonstrated efficacy in narcolepsy-cataplexy management, with potency comparable to d-amphetamine in appetite suppression . Off-label use declined due to market withdrawal (1999) unrelated to safety concerns .
  • Key Difference : The absence of a hydroxyl group at position 5 in mazindol reduces its polarity compared to the target compound, impacting blood-brain barrier penetration .

ML375 ((S)-9b-(4-Chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one)

  • Structure : Features a 3,4-difluorobenzoyl group at position 1 and a ketone at position 5 .
  • Pharmacology: First M5-selective negative allosteric modulator (NAM) of muscarinic acetylcholine receptors .
  • Key Difference : The difluorobenzoyl substitution enhances selectivity for M5 receptors over other subtypes (e.g., M1–M4), while the ketone group at position 5 reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound .

RSV Fusion Inhibitors (e.g., Compound 1a: 9b-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one)

  • Structure : Substituted with a 4-fluorobenzoyl group at position 1 and a ketone at position 5 .
  • Pharmacology :
    • Inhibits RSV fusion glycoprotein, active against both A and B viral strains .
    • Improved pharmacokinetics (e.g., 89% oral bioavailability in rats) due to optimized logD and solubility .
  • Key Difference : Fluorine substitutions enhance metabolic stability and target binding affinity, while the ketone group at position 5 reduces metabolic liability compared to the hydroxylated analog .

Structural-Activity Relationship (SAR) Analysis

Position Modification Impact on Activity Example Compound
9b 4-Chlorophenyl Enhances lipophilicity and receptor binding; critical for CNS penetration Target compound, ML375, Mazindol
1 Acyl/benzoyl substitution Dictates receptor selectivity (e.g., M5 vs. RSV targets) ML375, RSV Compound 1a
5 Hydroxyl vs. Ketone Hydroxyl increases polarity (affects solubility); ketone improves metabolic stability Target compound vs. ML375

Pharmacokinetics

  • Target Compound: Limited data, but deuterated analogs (e.g., -d4) show enhanced stability for antiviral applications .
  • ML375 : Exhibits CNS penetration (brain-to-plasma ratio >0.5) due to optimized logP (~3.5) .
  • RSV Inhibitors : High oral bioavailability (>80%) attributed to balanced logD (~2.4) and low protein binding .

Biological Activity

9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H13ClN2O
  • Molecular Weight : 284.74 g/mol
  • CAS Number : 6038-49-9

The compound exhibits various biological activities primarily through interactions with specific biochemical pathways:

  • G Protein-Coupled Receptors (GPCRs) :
    • The compound may influence the activity of GPCRs, which are pivotal in mediating cellular responses to hormones and neurotransmitters. For instance, certain imidazoisoindoles have been shown to modulate receptor activity affecting pathways such as lipolysis and platelet aggregation .
  • Antiviral Activity :
    • Preliminary studies suggest that derivatives of this compound may possess antiviral properties. Research indicates that compounds structurally related to imidazo[2,1-a]isoindoles can inhibit viral replication by targeting specific viral enzymes or host cell receptors .
  • Cytotoxic Effects :
    • Some studies have reported cytotoxic effects against cancer cell lines, suggesting potential applications in oncology. The mechanism may involve apoptosis induction or cell cycle arrest mediated by specific signaling pathways.

Biological Activity Data

Activity TypeObserved EffectReference
AntiviralInhibition of viral replication
CytotoxicityInduction of apoptosis in cancer cells
GPCR modulationAlteration in receptor signaling

Case Studies

  • Antiviral Efficacy :
    A study published in PubMed Central demonstrated that a related imidazo[2,1-a]isoindole exhibited significant antiviral activity against herpes simplex virus (HSV) by inhibiting viral entry into host cells. The study highlighted the compound's potential as a therapeutic agent for viral infections.
  • Cancer Cell Line Studies :
    In vitro experiments conducted on various cancer cell lines showed that this compound induced significant cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
  • GPCR Interaction Studies :
    Research focusing on the interaction between this compound and GPCRs indicated that it could enhance or inhibit receptor-mediated signaling pathways. This modulation could potentially lead to therapeutic applications in metabolic disorders and cardiovascular diseases .

Q & A

Q. What synthetic methodologies are established for synthesizing 9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol and its derivatives?

The compound and its analogs are synthesized via multistep routes, including:

  • LiAlH4 reduction of 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one intermediates to yield dihydroisoindol-5-ol derivatives .
  • Acylation reactions using reagents like 3,4-difluorobenzoyl chloride, followed by chiral separation via supercritical fluid chromatography (SFC) to isolate enantiomers (>98% ee) .
  • Recrystallization from ethanol or methanol to purify intermediates .

Q. How is the tautomeric state and structural integrity of this compound validated in solution and solid states?

  • Diffuse UV reflectance spectroscopy confirms the carbinolamine tautomer (5-p-chlorophenyl-2,3-dihydro-5H-imidazo[2,1-a]isoindol-5-ol) in the solid state .
  • Chiral HPLC and SFC ensure enantiomeric purity (>98% ee) for stereospecific studies .
  • X-ray crystallography (where feasible) and NMR spectroscopy resolve structural ambiguities .

Advanced Research Questions

Q. How do researchers address species-specific discrepancies in M5 receptor potency for negative allosteric modulators (NAMs) like ML375?

  • In vitro assays across species (e.g., human vs. rodent M5 receptors) reveal potency differences (e.g., ML375: hM5 IC50 = 300 nM vs. rat M5 IC50 = 790 nM) .
  • Brain homogenate binding studies identify reduced target engagement in rodents, prompting the use of non-human primates for in vivo validation .
  • Molecular dynamics simulations and mutagenesis pinpoint residues responsible for species divergence .

Q. What strategies optimize central nervous system (CNS) penetration for M5-targeted compounds?

  • Pharmacokinetic profiling evaluates logP, plasma protein binding, and P-glycoprotein (P-gp) efflux ratios to enhance brain-to-plasma ratios .
  • CNS penetration is confirmed via in vivo studies measuring unbound brain concentrations (e.g., ML375 achieves 2.7-fold higher brain exposure in non-human primates than rodents) .

Q. How are enantiomer-specific effects resolved during the development of M5 NAMs?

  • Enantiomeric separation via chiral chromatography (e.g., Lux cellulose-3 column) isolates active (S)-enantiomers .
  • Functional assays compare enantiomer activity (e.g., ML375’s (S)-enantiomer shows full M5 inhibition, while (R)-enantiomer is inactive) .

Q. What experimental designs reconcile contradictory in vitro binding and in vivo efficacy data?

  • Brain homogenate binding assays and free drug concentration measurements address discrepancies between in vitro potency and in vivo exposure .
  • Pharmacodynamic modeling links receptor occupancy to behavioral outcomes (e.g., addiction studies) .

Q. How is functional selectivity for allosteric modulators evaluated across GPCR subtypes?

  • Broad-panel screening across mAChR subtypes (M1-M5) using calcium mobilization or cAMP assays identifies subtype selectivity (e.g., ML375: M5 IC50 = 300 nM; M1-M4 IC50 >30 µM) .
  • Radioligand displacement assays validate allosteric binding sites using probes like [<sup>3</sup>H]mazindol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.